molecular formula C23H17ClN2O4 B2580427 3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887891-04-5

3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2580427
CAS No.: 887891-04-5
M. Wt: 420.85
InChI Key: FEHFXVRVVMPJGN-UHFFFAOYSA-N
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Description

3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the 3-chlorobenzamido and 2-methoxyphenyl groups through amide bond formation. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorobenzamido)-5-[4-(2-methoxyphenyl)piperazin-1-yl]benzoic acid
  • 3-(3-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and specific substituents make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-19-12-5-3-10-17(19)25-23(28)21-20(16-9-2-4-11-18(16)30-21)26-22(27)14-7-6-8-15(24)13-14/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHFXVRVVMPJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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